
2-(Azepan-1-yl)-6-bromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-yl)-6-bromobenzonitrile is an organic compound that features a bromine atom and a benzonitrile group attached to an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile typically involves the reaction of 6-bromobenzonitrile with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-1-yl)-6-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azepane ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO, elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild conditions.
Reduction: LiAlH4, hydrogen gas with palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Lactams or other oxidized derivatives of the azepane ring.
Reduction: Primary amines derived from the nitrile group.
Aplicaciones Científicas De Investigación
2-(Azepan-1-yl)-6-bromobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-1-yl)-6-bromobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and the bromobenzonitrile moiety can contribute to the compound’s affinity and specificity for its molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azepan-1-yl)-2-phenylethylamine
- 1-Dodecylazacycloheptan-2-one (Azone®)
- 2-(1-Azepanyl)acetohydrazide
Uniqueness
2-(Azepan-1-yl)-6-bromobenzonitrile is unique due to the presence of both the azepane ring and the bromobenzonitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15BrN2 |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-6-bromobenzonitrile |
InChI |
InChI=1S/C13H15BrN2/c14-12-6-5-7-13(11(12)10-15)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |
Clave InChI |
PFOLTHPOEJJYAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


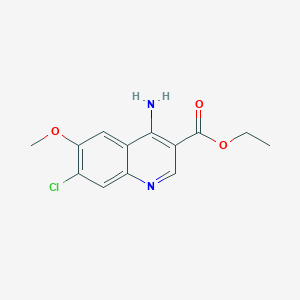

![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)
![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
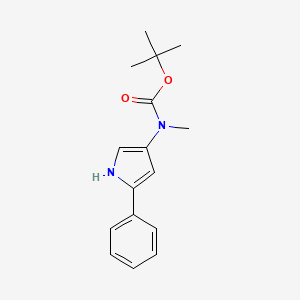
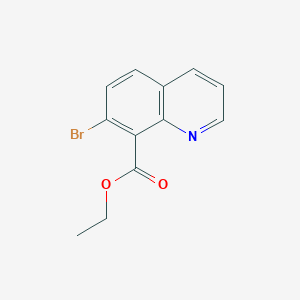


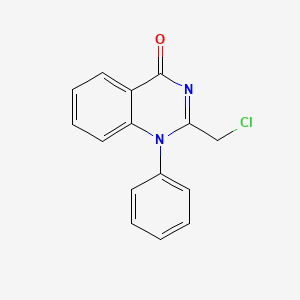


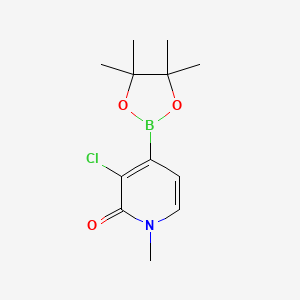
![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)

